

# 9-(4-Nitrophenyl)-9H-carbazole chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 9-(4-Nitrophenyl)-9H-carbazole

Cat. No.: B094307

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **9-(4-Nitrophenyl)-9H-carbazole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **9-(4-Nitrophenyl)-9H-carbazole**, a significant organic compound in the field of materials science and a potential scaffold in medicinal chemistry. The document details its molecular structure, spectroscopic characteristics, and crystallographic data. Furthermore, it outlines established experimental protocols for its synthesis and characterization, making it a valuable resource for researchers. The potential applications, particularly in organic electronics, are also discussed, supported by diagrams illustrating key experimental and logical workflows.

## Chemical and Physical Properties

**9-(4-Nitrophenyl)-9H-carbazole** is a solid, crystalline compound. Its core structure consists of a planar carbazole ring system linked to a nitrophenyl group at the nitrogen atom. This substitution significantly influences its electronic and photophysical properties.

Table 1: Summary of Quantitative Data for **9-(4-Nitrophenyl)-9H-carbazole**

| Property                     | Value                                                                 | Source(s)                                                   |
|------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula            | C <sub>18</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight             | 288.30 g/mol                                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number                   | 16982-76-6                                                            | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Melting Point                | 208-209 °C <a href="#">[3]</a> / 211 °C (484.2 K) <a href="#">[4]</a> | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Appearance                   | Yellow, block-like crystals                                           | <a href="#">[4]</a>                                         |
| XLogP3                       | 4.8                                                                   | <a href="#">[1]</a>                                         |
| Hydrogen Bond Donor Count    | 0                                                                     | <a href="#">[1]</a>                                         |
| Hydrogen Bond Acceptor Count | 2                                                                     | <a href="#">[1]</a>                                         |
| Rotatable Bond Count         | 1                                                                     | <a href="#">[1]</a>                                         |

## Molecular and Crystal Structure

The molecular architecture of **9-(4-Nitrophenyl)-9H-carbazole** has been extensively studied using single-crystal X-ray diffraction. The carbazole ring system is noted to be essentially planar.[\[4\]](#)[\[5\]](#) The nitrobenzene ring, however, is oriented at a significant dihedral angle to the plane of the carbazole moiety. This angle has been reported as 53.08 (4)°.[\[4\]](#) In the solid state, the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which can lead to the formation of dimers.[\[4\]](#)

Table 2: Crystal Structure Data for **9-(4-Nitrophenyl)-9H-carbazole**

| Parameter                | Value              | Source              |
|--------------------------|--------------------|---------------------|
| Crystal System           | Monoclinic         | <a href="#">[4]</a> |
| Space Group              | P2 <sub>1</sub> /c | <a href="#">[4]</a> |
| a (Å)                    | 8.356 (2)          | <a href="#">[4]</a> |
| b (Å)                    | 21.620 (5)         | <a href="#">[4]</a> |
| c (Å)                    | 8.153 (2)          | <a href="#">[4]</a> |
| β (°)                    | 105.592 (4)        | <a href="#">[4]</a> |
| Volume (Å <sup>3</sup> ) | 1418.7 (6)         | <a href="#">[4]</a> |
| Z                        | 4                  | <a href="#">[4]</a> |
| Temperature (K)          | 292                | <a href="#">[4]</a> |

## Experimental Protocols

### Synthesis of 9-(4-Nitrophenyl)-9H-carbazole

A common synthetic route involves the N-arylation of carbazole. The following protocol is a generalized procedure based on published methods.[\[4\]](#)

#### Materials:

- Carbazole
- 1-Nitro-4-iodobenzene (or a similar activated nitrobenzene)
- Potassium hydroxide (KOH) or another suitable base
- Solvent (e.g., 1-nitrobenzene used as both reactant and solvent)[\[4\]](#)

#### Procedure:

- Carbazole (e.g., 3.0 mmol, 501.6 mg) and potassium hydroxide (e.g., 5.0 mmol, 280.0 mg) are dissolved in 1-nitrobenzene (10 ml).[\[4\]](#)

- The mixture is stirred and heated, leading to the formation of a clear orange solution.[4]
- The reaction is monitored for completion (e.g., by TLC).
- Upon completion, the solvent is removed by evaporation under reduced pressure.[4]
- The crude product is then purified, typically by recrystallization from a suitable solvent like ethyl acetate, to yield the final product.[4]

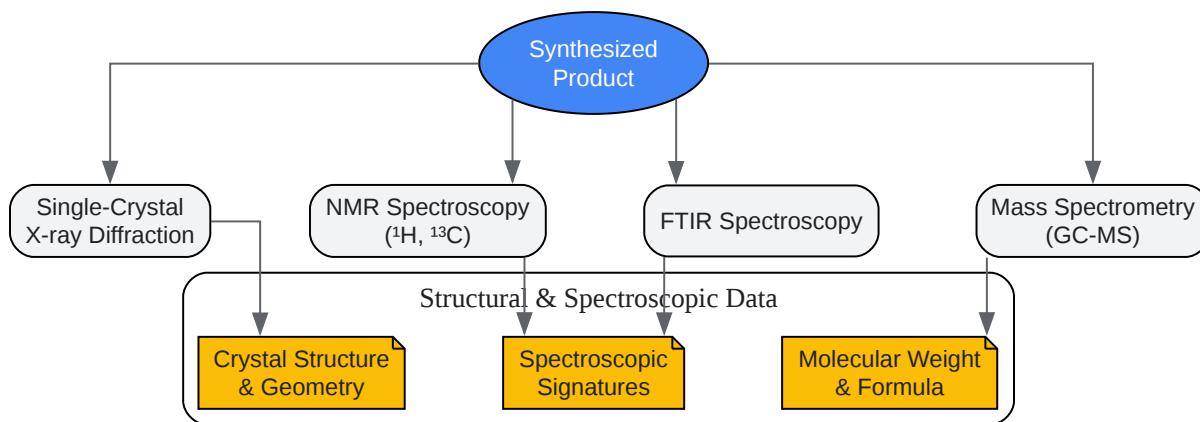


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **9-(4-Nitrophenyl)-9H-carbazole**.

## Structural and Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques.


X-ray Crystallography:

- Single crystals suitable for diffraction are grown from a solution (e.g., by slow evaporation).
- Data is collected using a single-crystal X-ray diffractometer, such as a Siemens SMART CCD area-detector.[4]
- The structure is solved using direct methods and refined on  $F^2$ .[4]

Spectroscopy:

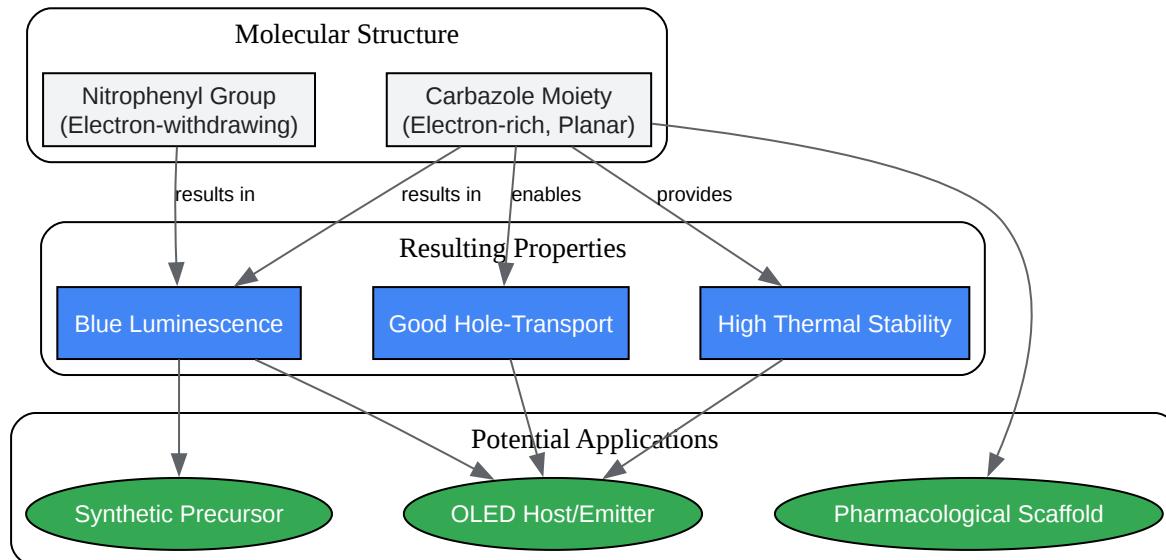
- $^1\text{H}$  and  $^{13}\text{C}$  NMR: Spectra are recorded on an NMR spectrometer. Samples are typically dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).[4] The resulting spectra are used to confirm the proton and carbon environments in the molecule.

- Infrared (IR) Spectroscopy: FTIR spectra are often obtained using the KBr wafer technique to identify characteristic functional group vibrations.[1]
- Mass Spectrometry (MS): GC-MS analysis is used to determine the molecular weight and fragmentation pattern of the compound.[1] The top mass-to-charge ratio (m/z) peak is observed at 288, corresponding to the molecular ion.[1]



[Click to download full resolution via product page](#)

Caption: Standard workflow for the characterization of the title compound.


## Spectroscopic Data Summary

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ): A published spectrum shows characteristic signals including a doublet at approximately 8.48 ppm and multiplets between 7.35 and 7.80 ppm, corresponding to the aromatic protons on the carbazole and nitrophenyl rings.[4]
- Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 288, which corresponds to the molecular ion  $[\text{M}]^+$ . The second-highest peak is observed at m/z 241.[1]
- IR Spectroscopy (KBr Wafer): The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule, such as N-O stretching for the nitro group and C-H and C=C stretching for the aromatic rings.[1]

## Applications and Reactivity

Carbazole-based compounds are of significant interest due to their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties.<sup>[6][7]</sup> These characteristics make them prime candidates for applications in organic electronics.

- **Organic Light-Emitting Diodes (OLEDs):** Carbazole derivatives are widely used as host materials in OLEDs due to their high triplet energy and good charge-transporting properties.<sup>[4][6]</sup> **9-(4-Nitrophenyl)-9H-carbazole** itself emits blue luminescence in both the solid state and in organic solutions when irradiated with UV light, making it a material of interest for blue emitters.<sup>[4]</sup>
- **Synthetic Intermediate:** This compound serves as a useful intermediate for constructing more complex carbazole derivatives with extended aromatic systems for various electronic and photophysical applications.<sup>[4]</sup>
- **Biological Activity of Derivatives:** While the specific biological activity of **9-(4-Nitrophenyl)-9H-carbazole** is not extensively documented in the provided results, the broader class of N-substituted carbazole derivatives has been investigated for various pharmacological activities, including antimicrobial and neuroprotective effects.<sup>[8][9]</sup> For instance, other nitrophenyl-containing carbazole structures have been evaluated for their antibacterial and antifungal properties.<sup>[9]</sup>



[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure, properties, and applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 9-(4-Nitrophenyl)-9H-carbazole | C18H12N2O2 | CID 625649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-(4-NITROPHENYL)-9H-CARBAZOLE | 16982-76-6 [chemicalbook.com]
- 3. exchemistry.com [exchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]
- 7. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [9-(4-Nitrophenyl)-9H-carbazole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094307#9-4-nitrophenyl-9h-carbazole-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)